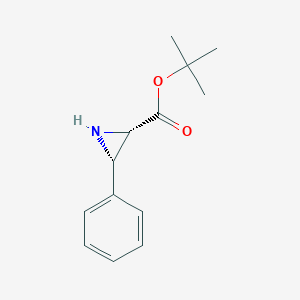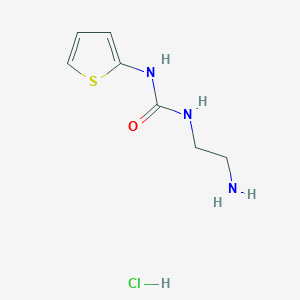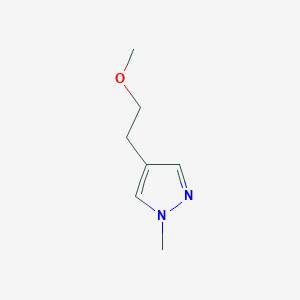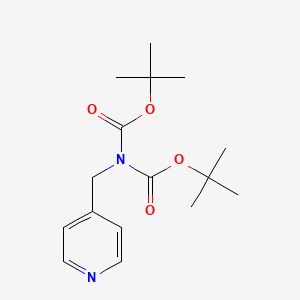
2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)propanoic acid
Overview
Description
The compound “2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)propanoic acid” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through amide bond formation or coupling reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the types of atoms in the molecule and their connectivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Synthesis and Peptidomimetic Applications
Researchers have developed methods for synthesizing complex peptidomimetic structures using derivatives of 2-oxopiperazine. For example, Franceschini et al. (2005) demonstrated a highly diastereoselective synthesis method for creating 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors. This method allows for the preparation of constrained peptidomimetics with a wide variety of substituents, showing the compound's utility in synthesizing novel peptide templates (Franceschini, Sonnet, & Guillaume, 2005).
Neuroexcitant Analogue Synthesis
The compound has been used in the synthesis of neuroexcitant analogues. Pajouhesh et al. (2000) described the enantioselective synthesis of both enantiomers of a neuroexcitant, demonstrating the utility of the tert-butoxycarbonyl-protected glycine derivative in creating complex neurological active agents (Pajouhesh et al., 2000).
Solid Phase Synthesis Applications
In another domain, Groth and Meldal (2001) explored the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, aiming at the combinatorial solid-phase synthesis of novel peptide isosteres. Their work illustrates the versatility of tert-butoxycarbonyl derivatives in facilitating solid-phase synthesis, enabling easy incorporation of various side chains (Groth & Meldal, 2001).
Macrocyclic Peptide Synthesis
Yamashita et al. (2009) synthesized novel dipeptides and used them as units in cyclic peptides, demonstrating the compound's role in creating new macrocyclic peptides with potential biological activity (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Future Directions
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8(10(16)17)14-6-5-13(7-9(14)15)11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLXSDCYHQDJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151720 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid | |
CAS RN |
1448189-81-8 | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448189-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-2-oxo-1-piperazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(tert-butoxy)carbonyl]-2-oxopiperazin-1-yl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)





![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)


![1-Methyl-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B1380544.png)
![4-[(2-Aminoethyl)(methyl)amino]butan-2-ol dihydrochloride](/img/structure/B1380545.png)